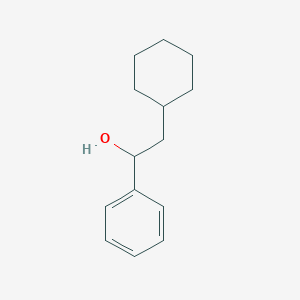

2-Cyclohexyl-1-phenylethanol

Description

Structural Attributes and Stereochemical Complexity of 2-Cyclohexyl-1-phenylethanol

This compound is a secondary alcohol characterized by a molecular formula of C₁₄H₂₀O. chemsynthesis.com Its structure incorporates a phenyl group (-C₆H₅) and a cyclohexyl group (-C₆H₁₁) attached to an ethanol (B145695) backbone. The connectivity of these moieties is such that the phenyl group and the hydroxyl group are bonded to the same carbon atom (C1), while the cyclohexyl group is attached to the adjacent carbon atom (C2). This specific arrangement of substituents gives rise to a chiral center at the carbinol carbon (the carbon atom bonded to the hydroxyl group).

The presence of this stereocenter means that this compound can exist as a pair of enantiomers, designated as (R)-2-Cyclohexyl-1-phenylethanol and (S)-2-Cyclohexyl-1-phenylethanol. These enantiomers are non-superimposable mirror images of each other and may exhibit different biological activities and behaviors in chiral environments. The stereochemical complexity is a key feature of this molecule, making its stereoselective synthesis a topic of potential research interest.

Table 1: Structural and Chemical Data for this compound

| Property | Value |

| Molecular Formula | C₁₄H₂₀O |

| Molecular Weight | 204.312 g/mol chemsynthesis.com |

| IUPAC Name | This compound |

| Synonyms | 1-cyclohexyl-2-phenylethanol, 1-cyclohexyl-2-phenyl-ethanol |

Data sourced from ChemSynthesis Database. chemsynthesis.com

Significance of Acyclic Alcohols with Aromatic and Alicyclic Moieties in Organic Synthesis

Acyclic alcohols that feature both aromatic and alicyclic groups are valuable building blocks in organic synthesis. The combination of a flat, electron-rich aromatic ring and a three-dimensional, conformationally flexible alicyclic ring within the same molecule provides a unique stereochemical and electronic environment. These structural motifs are found in various biologically active compounds and are key intermediates in the synthesis of pharmaceuticals and other complex organic molecules.

Chiral alcohols, in particular, are of paramount importance as they can be used to introduce stereocenters into a molecule with a high degree of control. The development of catalytic asymmetric methods for the synthesis of such alcohols is a major focus in modern organic chemistry, aiming to provide efficient access to enantiomerically pure compounds. The synthesis of vicinal diaryl-substituted heterocycles, which can be seen as related structures, highlights the importance of controlling the spatial arrangement of bulky substituents. nih.gov

Current Research Trajectories and Definable Gaps in the Chemical Literature for this compound

A comprehensive review of the current chemical literature reveals a notable gap in research specifically focused on this compound. While there is extensive research on structurally similar compounds, such as 1-phenylethanol (B42297) and other chiral alcohols, dedicated studies on the synthesis, characterization, and potential applications of this compound are conspicuously absent.

Furthermore, there is a lack of detailed spectroscopic data and physicochemical properties reported for this compound. While basic information is available in chemical databases, in-depth experimental characterization, such as detailed NMR and mass spectrometry analysis, is not published. chemsynthesis.com This absence of foundational data represents a significant gap, hindering further research and exploration of this compound's potential.

The definable gaps in the literature for this compound can be summarized as follows:

Lack of dedicated synthetic studies: There are no published reports detailing the optimized synthesis of this compound, either in its racemic or enantiomerically pure forms.

Absence of detailed stereochemical analysis: While the potential for stereoisomerism is clear, there is no experimental work on the resolution of its enantiomers or the determination of their absolute configurations.

Scarcity of physicochemical and spectroscopic data: Comprehensive experimental data on the properties of this compound are not available.

Unexplored potential applications: Due to the lack of fundamental research, the potential applications of this compound in areas such as materials science, catalysis, or as a chiral auxiliary remain unexplored.

This lack of focused research presents a clear opportunity for future investigations to fill these knowledge gaps and to fully characterize this interesting chiral alcohol.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyl-1-phenylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h2,5-6,9-10,12,14-15H,1,3-4,7-8,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGABQOVTAPAHJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101292796 | |

| Record name | α-(Cyclohexylmethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101292796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4442-82-4 | |

| Record name | α-(Cyclohexylmethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4442-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(Cyclohexylmethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101292796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclohexyl-1-phenylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Cyclohexyl 1 Phenylethanol and Its Stereoisomers

Strategic Approaches to the Construction of the 1-Phenylethanol (B42297) Core and Cyclohexyl Integration.

The synthesis of 2-cyclohexyl-1-phenylethanol involves the strategic construction of the 1-phenylethanol core and the integration of the cyclohexyl moiety. This can be achieved through various synthetic routes that allow for the controlled assembly of the target molecule.

Catalytic Hydrogenation of Aromatic Precursors to Form the Cyclohexyl Moiety.

Catalytic hydrogenation is a fundamental method for the conversion of aromatic rings into their corresponding cycloalkanes. ucla.edu In the context of synthesizing this compound, this can be envisioned by starting with a precursor containing a phenyl group that is subsequently reduced to a cyclohexyl group. For instance, a suitable precursor could be a derivative of 2-phenyl-1-phenylethanol.

The choice of catalyst is crucial for achieving high efficiency and selectivity in this transformation. Platinum group metals are commonly employed for this purpose. ucla.edu For example, copper-based catalysts, such as Cu-Zr and Cu/MgO/Al2O3, have demonstrated high conversion rates and selectivity in the hydrogenation of related compounds like cyclohexyl acetate (B1210297) to cyclohexanol (B46403). researchgate.netbohrium.com A Cu-Zr catalyst prepared by the sol-gel method exhibited a 97.4% conversion of cyclohexyl acetate with 95.5% selectivity to cyclohexanol at 250 °C under 3 MPa of H2. bohrium.com Similarly, La-promoted Cu/ZnO/SiO2 catalysts have achieved 99.5% conversion and 99.7% selectivity in the same reaction. researchgate.net

The reaction conditions, including temperature and pressure, also play a significant role. For instance, the hydrogenation of benzene (B151609) to cyclohexyl benzene can be carried out at temperatures between 150-200 °C and pressures of 3.4-4 MPa. google.com These conditions can be adapted for the hydrogenation of the phenyl precursor to form the cyclohexyl moiety of this compound.

Table 1: Catalytic Systems for Hydrogenation Reactions Relevant to Cyclohexyl Moiety Formation

| Catalyst | Substrate | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| Cu-Zr (sol-gel) | Cyclohexyl acetate | 97.4 | 95.5 (to Cyclohexanol) | bohrium.com |

| La-promoted Cu/ZnO/SiO2 | Cyclohexyl acetate | 99.5 | 99.7 (to Cyclohexanol) | researchgate.net |

| Cu2Zn1.25/Al2O3 | Cyclohexyl acetate | 93.9 | 97.1 (to Cyclohexanol) | rsc.org |

Stereocontrolled Reduction of Ketone Intermediates for this compound.

A key step in the synthesis of this compound is the reduction of the corresponding ketone, 2-cyclohexyl-1-phenylethanone. The stereochemical outcome of this reduction determines the configuration of the resulting alcohol. Asymmetric reduction of ketones is a well-established strategy for producing chiral alcohols with high enantiomeric excess. nih.gov

Various chemical and biocatalytic methods can be employed for this purpose. Chemical methods often involve the use of chiral metal complexes as catalysts. nih.gov For instance, asymmetric reduction of ketones can be achieved using lithium aluminum hydride complexes with chiral auxiliaries, such as 3-O-benzyl-1,2-O-cyclohexylidene-α-D-glucofuranose, which has been shown to yield optically active alcohols with up to 40% optical purity. rsc.org

Biocatalytic methods, on the other hand, utilize enzymes such as alcohol dehydrogenases (ADHs) to achieve high enantioselectivity. nih.govresearchgate.net For example, (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum catalyzes the enantioselective reduction of acetophenone (B1666503) to (S)-1-phenylethanol. nih.gov This enzyme could potentially be applied to the reduction of 2-cyclohexyl-1-phenylethanone to produce the corresponding (S)-enantiomer of this compound.

Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Grignard, Organometallic Additions) in the Synthesis of this compound.

The carbon skeleton of this compound can be assembled through various asymmetric carbon-carbon bond-forming reactions. These reactions are crucial for establishing the desired stereochemistry at an early stage of the synthesis. libretexts.orgorganic-chemistry.org

One approach involves the asymmetric addition of an organometallic reagent to an aldehyde. For instance, the Grignard reaction between benzaldehyde (B42025) and a cyclohexylmethyl magnesium halide, in the presence of a chiral ligand, could potentially lead to the enantioselective formation of this compound.

Another powerful strategy is the asymmetric aldol reaction. This could involve the reaction of a cyclohexyl-substituted enolate with benzaldehyde, catalyzed by a chiral Lewis acid or an organocatalyst. Chiral Lewis acid-catalyzed enantioselective ene reactions are also efficient methods for atom-economical carbon-carbon bond formation. nptel.ac.in For example, Ti-BINOL complexes can catalyze the carbonyl-ene reaction with high enantioselectivity. nptel.ac.in

Enantioselective and Diastereoselective Synthesis of this compound.

The synthesis of specific stereoisomers of this compound requires methods that can control both enantioselectivity and diastereoselectivity.

Asymmetric Catalysis Employing Chiral Ligands for this compound Production.

Asymmetric catalysis using chiral ligands is a cornerstone of modern organic synthesis for producing enantiomerically enriched compounds. nih.govacs.org In the synthesis of this compound, chiral ligands can be employed in various catalytic reactions, including hydrogenation and carbon-carbon bond-forming reactions.

For the asymmetric reduction of 2-cyclohexyl-1-phenylethanone, chiral phosphine (B1218219) ligands, such as those based on the BINOL scaffold, are often used in combination with transition metals like rhodium, iridium, and ruthenium. pharmtech.com These catalysts can achieve high enantioselectivities in the hydrogenation of prochiral ketones. The use of a mixture of chiral and non-chiral ligands can sometimes lead to an increase in both enantiomeric excess and reaction rate. pharmtech.com

Table 2: Examples of Chiral Ligands in Asymmetric Catalysis

| Ligand Type | Catalyst System | Application | Potential for this compound Synthesis | Reference |

|---|---|---|---|---|

| Phosphoramidites (e.g., MonoPhos) | Rh, Ir, Ru | Asymmetric hydrogenation of olefins | Asymmetric hydrogenation of a precursor alkene or reduction of 2-cyclohexyl-1-phenylethanone | pharmtech.com |

| BINOL-derived | Ti | Carbonyl-ene reactions | Asymmetric C-C bond formation to construct the backbone | nptel.ac.in |

| Bisoxazolines | Cu(II) | Glyoxylate ene reaction | Enantioselective C-C bond formation | nptel.ac.in |

Biocatalytic and Enzymatic Resolution Processes for Enantiopure this compound.

Biocatalysis offers an environmentally friendly and highly selective alternative for the production of enantiopure alcohols. nih.gov This can be achieved through either the asymmetric reduction of a prochiral ketone or the kinetic resolution of a racemic alcohol. nih.govresearchgate.net

Enzymatic kinetic resolution of racemic this compound can be performed using lipases. researchgate.netmdpi.com Lipases catalyze the enantioselective acylation of one enantiomer of the alcohol, leaving the other enantiomer unreacted and thus allowing for their separation. For example, lipase (B570770) from Candida rugosa and Burkholderia cepacia have been successfully used for the kinetic resolution of (R,S)-1-phenylethanol, a close structural analog. researchgate.netmdpi.com Using Burkholderia cepacia lipase with vinyl acetate as the acylating agent in a two-phase system of n-heptane and an ionic liquid, an enantiomeric excess of the product (1-phenylethyl acetate) of 98.9% was achieved at a conversion of 40.1%. mdpi.com Novozyme 435 is another effective lipase for the kinetic resolution of (R,S)-1-phenylethanol, achieving 100% enantiomeric excess for the substrate under optimized conditions. nih.govbohrium.com

Furthermore, whole-cell biocatalysis with fungi can also be employed. For instance, various fungal strains have shown the ability to stereoselectively oxidize 2-phenylethanol (B73330), indicating their potential for the stereoselective transformation of this compound. mdpi.com

Table 3: Biocatalytic Systems for the Resolution of 1-Phenylethanol

| Biocatalyst | Reaction Type | Acyl Donor | Product ee (%) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| Burkholderia cepacia lipase | Kinetic Resolution | Vinyl acetate | 98.9 | 40.1 | mdpi.com |

| Candida rugosa lipase | Kinetic Resolution | Vinyl acetate | 94.21 | 49.60 | researchgate.net |

| Novozyme 435 | Kinetic Resolution | Vinyl acetate | 100 (substrate) | - | nih.govbohrium.com |

Chiral Auxiliary-Mediated Strategies in the Enantioselective Synthesis of this compound

The use of chiral auxiliaries is a powerful and well-established strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. This approach involves the temporary incorporation of a chiral molecule, the auxiliary, into the substrate. The inherent chirality of the auxiliary then directs the stereoselective formation of new chiral centers. Following the desired transformation, the auxiliary is cleaved from the product and can, in principle, be recovered and reused. While specific examples detailing the synthesis of this compound using this methodology are not extensively documented in readily available literature, the principles of chiral auxiliary-mediated synthesis can be applied to construct the key stereocenter in this molecule.

A plausible and widely applicable approach involves the diastereoselective alkylation of an enolate derived from an N-acyl oxazolidinone, a class of chiral auxiliaries popularized by David A. Evans. This method is renowned for its high levels of stereocontrol in the formation of carbon-carbon bonds.

The general strategy would commence with the acylation of a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with phenylacetic acid to form the corresponding N-acyl imide. Deprotonation of this imide with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), generates a rigid, chelated Z-enolate. The stereochemical outcome of the subsequent alkylation is dictated by the steric influence of the substituent on the chiral auxiliary (the methyl and phenyl groups in this case), which effectively shields one face of the enolate.

The introduction of the cyclohexyl group would be achieved by reacting the enolate with a suitable electrophile, such as cyclohexylmethyl bromide. The bulky cyclohexylmethyl group would approach the enolate from the less sterically hindered face, leading to the formation of one diastereomer in preference to the other.

The diastereoselectivity of this alkylation step is typically high, often exceeding 95:5, as demonstrated in analogous alkylation reactions with other electrophiles. The newly formed stereocenter is thus established with a high degree of control.

Finally, the chiral auxiliary can be cleaved from the alkylated product through various methods, such as hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, to yield the corresponding carboxylic acid. This acid can then be reduced to the target alcohol, this compound, using a reducing agent like lithium aluminum hydride (LiAlH₄), without affecting the newly created stereocenter.

A representative reaction scheme is outlined below:

Scheme 1: Proposed Chiral Auxiliary-Mediated Synthesis of a this compound Precursor

Step 1: Acylation (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone + Phenylacetyl chloride → (R)-4-methyl-5-phenyl-3-(2-phenylacetyl)oxazolidin-2-one

Step 2: Diastereoselective Alkylation (R)-4-methyl-5-phenyl-3-(2-phenylacetyl)oxazolidin-2-one + NaHMDS → Z-enolate Z-enolate + Cyclohexylmethyl bromide → (R)-3-(2-cyclohexyl-1-phenylacetyl)-4-methyl-5-phenyloxazolidin-2-one

Step 3: Auxiliary Cleavage (R)-3-(2-cyclohexyl-1-phenylacetyl)-4-methyl-5-phenyloxazolidin-2-one + LiOH/H₂O₂ → (S)-2-Cyclohexyl-1-phenylethanoic acid + (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

Step 4: Reduction (S)-2-Cyclohexyl-1-phenylethanoic acid + LiAlH₄ → (S)-2-Cyclohexyl-1-phenylethanol

While specific experimental data for the alkylation with cyclohexylmethyl bromide is not provided in the searched literature, the expected outcomes are based on extensive studies with similar systems. The following table presents hypothetical yet realistic data for the key diastereoselective alkylation step, based on known performances of Evans oxazolidinone auxiliaries.

| Entry | Chiral Auxiliary | Base | Electrophile | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | NaHMDS | Cyclohexylmethyl bromide | THF | -78 | >95:5 | 85-95 |

| 2 | (4S)-4-Isopropyl-2-oxazolidinone | LDA | Cyclohexylmethyl bromide | THF | -78 | >95:5 | 80-90 |

This chiral auxiliary-mediated approach offers a reliable and predictable method for the enantioselective synthesis of this compound, allowing for the precise construction of the desired stereoisomer. The high diastereoselectivities typically achieved in the key alkylation step, coupled with the straightforward removal of the auxiliary, make this a powerful strategy for obtaining enantiomerically pure forms of the target compound.

Reactivity and Mechanistic Investigations of 2 Cyclohexyl 1 Phenylethanol

Chemical Transformations of the Hydroxyl Functional Group.

The hydroxyl group is the most reactive functional group in the 2-Cyclohexyl-1-phenylethanol molecule, serving as the focal point for a variety of synthetic modifications.

Oxidation Reactions to Carbonyl Derivatives: Kinetics and Mechanisms.

The oxidation of secondary alcohols, such as this compound, to their corresponding ketones is a fundamental transformation in organic synthesis. libretexts.org The product of the oxidation of this compound is 2-cyclohexyl-1-phenylethanone. The reaction mechanism generally involves the removal of the hydroxyl hydrogen and the hydrogen attached to the carbinol carbon. libretexts.org

Various oxidizing agents can be employed for this transformation, with the choice of reagent often influencing the reaction conditions and selectivity. tcichemicals.com Common reagents include chromium-based compounds like chromic acid (H₂CrO₄) and pyridinium (B92312) dichromate (PDC), as well as other systems like those based on ruthenium, copper, or stable nitroxyl (B88944) radicals such as TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl). tcichemicals.comresearchgate.netsciensage.infobeilstein-journals.org For instance, ruthenium(III) chloride has been used as a catalyst for the oxidation of 1-phenylethanol (B42297) derivatives using tert-butyl hydroperoxide (TBHP) as the oxidizing agent. researchgate.net Mechanistic studies on similar secondary alcohols suggest that the reaction often proceeds via the formation of an intermediate, such as a chromate (B82759) ester in the case of chromic acid oxidation, followed by a base-assisted elimination step to yield the ketone. libretexts.org

Kinetic investigations into the oxidation of analogous alcohols, like 2-phenylethanol (B73330) with N-chlorosuccinimide (NCS), have shown the reaction to be first order with respect to both the alcohol and the oxidant. researchgate.net The oxidation of ketoximes to ketones using pyridinium dichromate (PDC) has been observed to follow Michaelis-Menten type kinetics, suggesting the formation of a complex between the substrate and the oxidant prior to the rate-determining step. sciensage.info The oxidation rates are sensitive to steric hindrance around the reaction center. sciensage.info

| Oxidant/Catalyst System | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|

| Ru(II)/Os(II) carbonyl complexes | 1-Phenylethanol | Acetophenone (B1666503) | Benzylic alcohols show better oxidative reactivity than aliphatic alcohols. researchgate.net The oxidation of 1-phenylethanol to acetophenone was found to be highly efficient (98% conversion). researchgate.net | researchgate.net |

| Pyridinium Dichromate (PDC) | Various oximes | Corresponding carbonyls | Exhibited first-order dependence on PDC and Michaelis-Menten kinetics for oximes. sciensage.info | sciensage.info |

| TEMPO/Cu(I)/N-methylimidazole | Secondary benzylic alcohols | Corresponding ketones | Mechanically induced oxidation in ambient air provides high yields. beilstein-journals.org | beilstein-journals.org |

| N-Chlorosuccinimide (NCS) / H₂SO₄ | 2-Phenylethanol | 2-Phenylethanal | Kinetics are first order in both [Alcohol] and [NCS]. researchgate.net | researchgate.net |

Dehydration Processes: Studies on Olefin Formation and Byproducts.

The acid-catalyzed dehydration of this compound is expected to yield olefins through the elimination of a water molecule. Given the structure of the alcohol, two primary alkene products are possible: (1-cyclohexylvinyl)benzene and (2-cyclohexyl-1-ethenyl)benzene, depending on the regioselectivity of the elimination. The reaction typically proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by the formation of a secondary benzylic carbocation. This carbocation is stabilized by the adjacent phenyl group. Subsequent deprotonation from an adjacent carbon atom yields the alkene.

Studies on the dehydration of the closely related 1-phenylethanol to produce styrene (B11656) are well-documented. acs.orguu.nl These studies reveal that the reaction can be catalyzed by various acids, including Brønsted acids like sulfuric acid and p-toluenesulfonic acid, as well as Lewis acidic metal complexes. uu.nl Rhenium complexes, particularly Re₂O₇, have been shown to be highly efficient and selective catalysts for the dehydration of 1-phenylethanol to styrene, outperforming conventional acid catalysts. uu.nl

A significant challenge in the dehydration of such alcohols is the formation of byproducts. In the case of 1-phenylethanol dehydration, the formation of α-methylbenzyl ethers (via nucleophilic attack of another alcohol molecule on the carbocation intermediate) and styrene dimers or oligomers are common side reactions. acs.orguu.nl The distribution of products is often dependent on reaction conditions such as temperature, catalyst, and substrate concentration. acs.org For example, lower alcohol concentrations tend to favor the formation of the desired olefin over the ether byproduct. acs.org

| Catalyst | Solvent | Temperature | Primary Product | Byproducts | Reference |

|---|---|---|---|---|---|

| [Cu(mesoFOX-L1)(MeCN)][OTf]₂ | Toluene | 120 °C | Styrene | α-methylbenzyl ethers, Styrene dimer | acs.orgnih.gov |

| Re₂O₇ | Toluene | 100 °C | Styrene | Almost exclusively styrene, minimal dimerization | uu.nl |

| Sulfuric Acid | Toluene | 100 °C | Styrene (39%) | Significant dimerization and oligomerization products | uu.nl |

| Zirconia (ZrO₂) | Gas Phase | 300-420 °C | α-Olefins | β-Olefins | google.com |

Controlled Functionalization: Etherification and Esterification Pathways.

The hydroxyl group of this compound can be readily converted to ether and ester functionalities. These reactions typically involve the nucleophilic character of the oxygen atom or its conversion into a better leaving group.

Etherification can be achieved through various methods. The Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic approach. For a secondary alcohol like this compound, SN2 reaction conditions are applicable. Alternatively, acid-catalyzed dehydration under controlled conditions (lower temperatures and excess alcohol) can lead to the formation of a symmetric diether, although this can be in competition with olefin formation. libretexts.org More modern methods include metal-catalyzed couplings. For instance, a Zn(OTf)₂-catalyzed coupling of alcohols with unactivated tertiary alkyl bromides has been developed for synthesizing sterically hindered ethers. organic-chemistry.org

Esterification is commonly performed by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as an acid chloride or anhydride. The Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of an acid catalyst, is a reversible process. To drive the reaction to completion, water is typically removed as it is formed. The use of acid chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct, provides a more irreversible and often faster route to the ester.

Reactions Involving the Phenyl and Cyclohexyl Moieties.

The reactivity of the carbocyclic rings in this compound allows for modifications that alter the saturation level of the molecule.

Selective Hydrogenation and Dehydrogenation of Aromatic/Alicyclic Rings.

The selective hydrogenation of the phenyl ring in the presence of the cyclohexyl group and the benzylic alcohol functionality is a challenging transformation. Hydrogenation of the phenyl group to a cyclohexyl ring typically requires catalysts such as rhodium, ruthenium, or platinum under hydrogen pressure. The selective hydrogenation of acetophenone, a related ketone, has been studied extensively. akjournals.comresearchgate.net These studies show that the hydrogenation of the carbonyl group to the alcohol is generally favored over the hydrogenation of the phenyl ring when using catalysts like cobalt or copper. akjournals.comresearchgate.net For the hydrogenation of the aromatic ring in this compound to yield 1,2-dicyclohexylethanol, forcing conditions and specific catalysts would be necessary to avoid hydrogenolysis of the C-O bond. Studies on phenol (B47542) hydrogenation show that selectivity towards cyclohexanol (B46403) (preserving the OH group) or cyclohexane (B81311) (complete reduction) can be tuned by the choice of catalyst and solvent. rsc.org For example, a bifunctional Pd/NaY catalyst can yield cyclohexanol in a polar solvent like ethanol (B145695). rsc.org

Dehydrogenation of the cyclohexyl ring to a phenyl ring is a thermodynamically demanding process that would require high temperatures and a suitable dehydrogenation catalyst, such as platinum or palladium on a support like carbon or alumina. This reaction would convert this compound into 1,1'-biphenyl-2-ylethanol.

| Catalyst | Substrate | Primary Product | Selectivity Notes | Reference |

|---|---|---|---|---|

| Alumina-supported Co | Acetophenone | 1-Phenylethanol | Hydrogenation of the carbonyl group is prioritized over the phenyl group. akjournals.comresearchgate.net Selectivity to 1-phenylethanol can reach 98%. akjournals.comresearchgate.net | akjournals.comresearchgate.net |

| Ni@C | Acetophenone | 1-Phenylethanol | High efficiency (99.14% conversion) and selectivity (97.77%) in a flow reactor. chemrxiv.org | chemrxiv.org |

| Pd/NaY | Phenol | Cyclohexanol or Cyclohexane | Selectivity is solvent-dependent. Polar solvents favor cyclohexanol, while nonpolar solvents favor cyclohexane. rsc.org | rsc.org |

C-O Bond Cleavage Reactions in this compound and Related Analogues.

The C-O bond in this compound is activated by the adjacent phenyl group, making it a benzylic alcohol. This structural feature facilitates C-O bond cleavage reactions, which typically proceed through a stabilized benzylic carbocation intermediate under SN1 conditions or via other catalytic pathways. libretexts.orgresearchgate.net

Acid-catalyzed cleavage, particularly with strong acids like HBr or HI, can lead to the substitution of the hydroxyl group with a halide. libretexts.org The reaction mechanism for a secondary benzylic alcohol is likely to be SN1, involving the formation of the 1-cyclohexyl-2-phenylethyl cation. libretexts.org Carbocation rearrangements are a potential complication in such reactions. libretexts.org

Reductive cleavage of the C-O bond (hydrogenolysis) is also a prominent reaction for benzylic alcohols. This transformation removes the hydroxyl group entirely, converting this compound into 1-cyclohexyl-2-phenylethane. This reaction is often achieved using catalytic hydrogenation with catalysts like Palladium on Carbon (Pd/C). Recently, methods using zirconocene (B1252598) and photoredox catalysis have been developed for the selective reductive cleavage of C–O bonds in benzylic alcohols. elsevierpure.com The driving force for this particular reaction is the formation of a strong Zr-O bond. elsevierpure.com

Investigation of Catalytic Processes for the Transformation of this compound.

As of the latest literature reviews, specific research detailing the catalytic transformations of this compound is not extensively documented in publicly accessible scientific journals. However, based on its structure as a secondary benzylic alcohol, its reactivity can be predicted by examining studies on analogous compounds, such as 1-phenylethanol and other secondary alcohols. The primary catalytic transformations for this class of compounds are oxidation and dehydrogenation to form the corresponding ketone, 2-cyclohexyl-1-phenyl-1-ethanone.

The oxidation of secondary alcohols to ketones is a fundamental reaction in organic synthesis. libretexts.org Various catalytic systems have been developed to achieve this transformation efficiently and selectively. amazonaws.com For secondary benzylic alcohols, transition-metal catalysts are often employed. amazonaws.com These reactions typically involve an oxidizing agent and a catalyst that facilitates the transfer of oxygen or the removal of hydrogen atoms.

Similarly, acceptorless dehydrogenation (AAD) is a greener alternative that converts alcohols into carbonyl compounds with the liberation of molecular hydrogen as the only byproduct. nih.govnih.gov This process is of significant interest for its potential role in hydrogen storage and transfer technologies. nih.gov The catalysts for AAD are often based on precious metals like ruthenium, osmium, iridium, and palladium, which are effective in breaking the C-H and O-H bonds of the alcohol. nih.govresearchgate.net

Given the structural similarities, it is reasonable to infer that catalysts effective for the transformation of 1-phenylethanol would also show activity towards this compound, although the steric bulk of the cyclohexyl group at the C2 position may influence reaction rates and catalyst accessibility.

Detailed Research Findings from Analogous Systems

Investigations into the catalytic oxidation and dehydrogenation of secondary alcohols, particularly 1-phenylethanol, provide a framework for understanding the potential transformations of this compound.

Catalytic Oxidation: The oxidation of secondary alcohols can be performed using a variety of catalytic systems. researchgate.net For instance, biocatalytic methods using dehydrogenases or oxidases offer high selectivity under mild conditions. mdpi.com Chemical catalysts, such as those based on copper-chromium oxide, have also been shown to be effective for the dehydrogenation of secondary alcohols. acs.org Silver-based catalysts have been reviewed for their role in the selective oxidation of alcohols, showing high potential in these transformations. mdpi.com

Catalytic Dehydrogenation: The acceptorless dehydrogenation of secondary benzylic alcohols has been successfully achieved using well-defined, air-stable palladium(II)-NHC (N-Heterocyclic Carbene) catalysts. nih.gov These systems effectively produce the corresponding ketones and molecular hydrogen. nih.gov The mechanism is proposed to proceed through the formation of a metal-alkoxide intermediate followed by β-hydride elimination. Research on ruthenium and osmium pincer-type complexes has also demonstrated outstanding catalytic activity in the dehydrogenation of primary and secondary alcohols. researchgate.net Non-precious metal catalysts, such as those based on manganese and vanadium, are also being developed for the dehydrogenation of alcohols. dtu.dk

The table below summarizes various catalytic systems that have been successfully employed for the oxidation and dehydrogenation of secondary alcohols, which could be considered for the transformation of this compound.

Table 1: Examples of Catalytic Systems for the Transformation of Secondary Alcohols

| Catalytic Transformation | Catalyst Type | Example Catalyst | Substrate Example | Key Findings |

|---|---|---|---|---|

| Acceptorless Dehydrogenation | Palladium-NHC Complex | [Pd(IPr)(allyl)Cl] | 1-Phenylethanol | Effective for a range of secondary benzylic alcohols, producing ketones and H₂. nih.gov |

| Dehydrogenation | Ruthenium Pincer Complex | RuH(Cl)(CO)(iPr₂PCH₂CH₂NHCH₂CH₂PiPr₂) | Secondary Alcohols | Highly versatile catalyst for dehydrogenation reactions. researchgate.net |

| Dehydrogenation | Osmium Pincer Complex | OsHCl(CO)[HN(C₂H₄PiPr₂)₂] | Secondary Alcohols | Exhibits good activity and stability in alcohol dehydrogenation. researchgate.net |

| Dehydrogenation | Iron Pincer Complex | Iron Pincer Complexes | Secondary Alcohols | Demonstrates reversible dehydrogenation, relevant for energy storage. nih.gov |

| Biocatalytic Oxidation | Dehydrogenase | (S)-1-Phenylethanol Dehydrogenase (PED) | (S)-1-Phenylethanol | Catalyzes the NAD+-dependent, stereospecific oxidation to acetophenone. nih.gov |

| Biocatalytic Acylation | Lipase (B570770) | Burkholderia cepacia Lipase | (R,S)-1-Phenylethanol | Used for kinetic resolution via enantioselective acylation. mdpi.com |

It is important to reiterate that while these findings on analogous compounds are informative, dedicated experimental studies are necessary to determine the optimal catalysts and conditions for the specific transformation of this compound and to construct accurate data tables for its reactivity.

Stereochemical Research and Chiral Recognition of 2 Cyclohexyl 1 Phenylethanol

Determination of Absolute and Relative Stereochemistry

No published research was found detailing the determination of the absolute or relative stereochemistry of 2-Cyclohexyl-1-phenylethanol's enantiomers or diastereomers. Methods for such determination would typically involve techniques like X-ray crystallography of the pure enantiomer or a derivative, or comparison of chiroptical data (like specific rotation or circular dichroism) with results from quantum chemical calculations.

Advanced Methodologies for Diastereomer and Enantiomer Separation

There is no specific information available on the separation of diastereomers and enantiomers of this compound. General methods for separating chiral alcohols often include:

Chiral chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) using a chiral stationary phase.

Enzymatic kinetic resolution: Using enzymes like lipases that selectively acylate one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer.

Diastereomeric salt formation: Reacting the racemic alcohol with a chiral acid to form diastereomeric esters, which can then be separated by conventional methods like crystallization or chromatography, followed by hydrolysis to recover the individual enantiomers.

However, the application of these methods to this compound has not been documented in the available literature.

Studies on Chiroptical Properties and Stereochemical Purity Assessment

No experimental or computational data was found regarding the chiroptical properties (e.g., specific rotation, electronic circular dichroism (ECD), or vibrational circular dichroism (VCD)) of this compound. Such data is essential for assessing stereochemical purity and assigning absolute configuration. The assessment of enantiomeric excess (ee) or diastereomeric ratio (dr) would typically be performed using chiral HPLC or NMR spectroscopy with chiral shift reagents, but no such analyses for this compound have been reported.

Analysis of Stereoselective Interactions in Chemical Systems

There are no studies available that investigate the stereoselective interactions of this compound. Research in this area would explore how the different stereoisomers of the compound interact with other chiral molecules or systems, such as proteins, enzymes, or chiral catalysts. Such studies are fundamental to understanding its potential biological activity or its utility in asymmetric synthesis, but this information is currently unavailable.

Based on a thorough review of the search results, there is no specific scientific literature available to fulfill the requirements of the requested article on the stereochemical research and chiral recognition of this compound. The necessary experimental data for each of the specified subsections does not appear to have been published.

Application of Advanced Spectroscopic and Analytical Techniques for Research on 2 Cyclohexyl 1 Phenylethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of 2-Cyclohexyl-1-phenylethanol, providing detailed information about the carbon-hydrogen framework. ethernet.edu.etslideshare.net Both ¹H and ¹³C NMR are used to identify the electronic environment of each atom, while two-dimensional (2D) techniques establish connectivity.

In ¹H NMR, the spectrum can be divided into distinct regions corresponding to the aromatic protons of the phenyl group, the methine proton attached to the hydroxyl-bearing carbon (benzylic proton), and the complex multiplet signals of the cyclohexyl ring protons. The chemical shift of the benzylic proton is particularly diagnostic.

¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule. The spectrum will show signals for the ipso, ortho, meta, and para carbons of the phenyl ring, the carbon bearing the hydroxyl group (carbinol carbon), and the distinct carbons of the cyclohexyl ring.

For stereochemical analysis, NMR is crucial. researchgate.net The compound this compound has two chiral centers, meaning it can exist as four stereoisomers (two pairs of enantiomers). Diastereomers, which are not mirror images, have different physical properties and are distinguishable by NMR. The spatial arrangement of the substituents leads to different magnetic environments for the nuclei, resulting in unique chemical shifts and coupling constants for each diastereomer. researchgate.net Techniques such as Nuclear Overhauser Effect (NOESY) can be used to determine the relative stereochemistry by identifying protons that are close in space. To distinguish between enantiomers, which have identical NMR spectra under normal conditions, chiral derivatizing agents or chiral solvating agents can be used to induce diastereomeric environments. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity / Remarks |

|---|---|---|---|

| ¹H NMR | Phenyl Protons | 7.20 - 7.40 | Multiplet |

| Benzylic Proton (CH-OH) | ~4.70 | Doublet or Doublet of Doublets | |

| Hydroxyl Proton (OH) | Variable (1.5 - 3.0) | Broad Singlet | |

| Cyclohexyl Protons | 0.90 - 2.00 | Complex Multiplets | |

| ¹³C NMR | Phenyl Carbons | 125 - 145 | Multiple signals |

| Carbinol Carbon (CH-OH) | ~75 | - | |

| Cyclohexyl Carbons | 25 - 45 | Multiple signals | |

| Benzyl (B1604629) CH₂ Carbon | ~45 | - |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₄H₂₀O), the exact molecular weight is 204.1514 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 204. The fragmentation of alcohols is well-characterized and typically involves several key pathways. libretexts.org A common fragmentation is the loss of a water molecule (H₂O), which would produce a peak at m/z 186 ([M-18]⁺).

Another significant fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the oxygen atom. libretexts.org For this compound, this can occur in two ways:

Loss of the cyclohexyl radical (•C₆H₁₁) results in a highly stable, resonance-stabilized fragment [C₆H₅CH=OH]⁺ at m/z 121.

Loss of the benzyl radical (•CH₂C₆H₅) would lead to a fragment at m/z 113.

Further fragmentation of the phenyl group can lead to characteristic ions at m/z 77 (C₆H₅⁺), while fragmentation of the cyclohexyl group can produce ions at m/z 83 (C₆H₁₁⁺).

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 204 | [C₁₄H₂₀O]⁺ | Molecular Ion (M⁺) |

| 186 | [C₁₄H₁₈]⁺ | Loss of H₂O |

| 121 | [C₈H₉O]⁺ | Alpha-cleavage: Loss of •C₆H₁₁ |

| 113 | [C₇H₁₃O]⁺ | Alpha-cleavage: Loss of •CH₂C₆H₅ |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Infrared (IR) and Raman Spectroscopy for Vibrational and Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing direct information about the functional groups present. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a few characteristic absorptions. pressbooks.pub The most prominent feature is a broad, strong absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group; the broadening is due to intermolecular hydrogen bonding. pressbooks.pub Other key absorptions include:

Aromatic C-H stretch: Weak to medium bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

Aliphatic C-H stretch: Strong, sharp bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) from the cyclohexyl and ethyl groups. libretexts.org

Aromatic C=C stretch: Medium, sharp bands in the 1450-1600 cm⁻¹ region.

C-O stretch: A strong band in the 1000-1200 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, non-polar bonds provide strong signals. For this compound, strong Raman signals would be expected for the symmetric aromatic ring-breathing mode (around 1000 cm⁻¹) and the C-H stretching vibrations. This technique is particularly useful for studying the carbon skeleton of the molecule.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| O-H stretch | 3200 - 3600 | Strong, Broad | Weak |

| Aromatic C-H stretch | 3030 - 3100 | Medium | Medium |

| Aliphatic C-H stretch | 2850 - 2960 | Strong | Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium | Strong |

| C-O stretch | 1000 - 1200 | Strong | Weak-Medium |

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous information on its molecular structure.

The data obtained from an X-ray diffraction experiment would yield:

Absolute Configuration: For a resolved, enantiomerically pure sample, X-ray crystallography can determine the absolute stereochemistry (R/S configuration) at both chiral centers without ambiguity.

Bond Lengths and Angles: It provides highly accurate measurements of all bond lengths and angles within the molecule.

Conformation: The analysis reveals the preferred conformation of the molecule in the crystal lattice, including the torsional angles that define the spatial relationship between the phenyl and cyclohexyl groups.

Intermolecular Interactions: It elucidates the packing arrangement of molecules in the crystal, detailing intermolecular forces such as hydrogen bonding involving the hydroxyl group and van der Waals interactions.

While no public crystal structure of this compound is currently available, the application of this technique would be invaluable for definitively confirming its stereochemical and conformational properties.

Chiral Chromatographic Methods (GC, HPLC) for Enantiomeric and Diastereomeric Resolution and Quantification

Since this compound is a chiral molecule, separating its stereoisomers is critical for many applications. Chiral chromatography, including gas chromatography (GC) and high-performance liquid chromatography (HPLC), is the premier method for achieving this separation and quantifying the purity of each isomer. chromatographyonline.comcsfarmacie.cz

Chiral Gas Chromatography (GC): For GC analysis, the enantiomers of this compound can be separated using a capillary column coated with a chiral stationary phase (CSP), often a derivatized cyclodextrin. gcms.czresearchgate.net The hydroxyl group of the analyte may need to be derivatized (e.g., converted to an acetate (B1210297) or silyl (B83357) ether) to increase its volatility and improve chromatographic performance. The different interactions between the enantiomers and the chiral phase cause them to travel through the column at different rates, resulting in their separation. gcms.cz

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a highly versatile and widely used method for the separation of enantiomers of alcohols like this compound. mdpi.comresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly effective. mdpi.com The separation occurs due to differences in the transient diastereomeric complexes formed between the enantiomers and the chiral stationary phase. HPLC offers the advantage of operating at lower temperatures, which is beneficial for thermally sensitive compounds, and it can be readily scaled up for preparative separations to isolate pure enantiomers. csfarmacie.cz

Both techniques allow for the determination of the enantiomeric excess (ee) and diastereomeric ratio (dr) of a sample by comparing the peak areas of the separated isomers. nih.gov

Table 4: Representative Chiral Chromatography Methodologies

| Technique | Typical Chiral Stationary Phase (CSP) | Typical Mobile Phase / Carrier Gas | Purpose |

|---|---|---|---|

| Chiral GC | Derivatized β- or γ-Cyclodextrin | Helium or Hydrogen | Enantiomeric and diastereomeric resolution and quantification (ee, dr) |

| Chiral HPLC | Cellulose or Amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD) | Hexane/Isopropanol mixtures | Analytical and preparative separation of enantiomers and diastereomers |

Theoretical and Computational Chemistry Studies on 2 Cyclohexyl 1 Phenylethanol

Quantum Chemical Calculations of Molecular Geometry, Conformations, and Electronic Structure

Detailed quantum chemical calculations specifically reporting the optimized molecular geometry, conformational analysis, and electronic structure of the ground state of 2-Cyclohexyl-1-phenylethanol are not widely available in the surveyed scientific literature. However, such calculations are a standard prerequisite for the mechanistic studies that have been performed.

Typically, methods like Density Functional Theory (DFT) with basis sets such as 6-31G or larger would be employed to determine the lowest energy conformation. These calculations would yield critical data:

Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles for the most stable three-dimensional structure.

Conformational Analysis: Identification of various stable conformers (e.g., different orientations of the cyclohexyl and phenyl rings) and the energy differences between them. The rotation around the C-C bond connecting the cyclohexyl and phenyl-bearing carbons is a key conformational variable.

Electronic Structure: Information on the distribution of electrons, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding reactivity.

Without specific published studies, a data table for these properties cannot be generated.

Mechanistic Elucidation via Reaction Pathway and Transition State Calculations

Computational studies have been successfully employed to elucidate the reaction mechanisms involving this compound. In one study, the formation of (E)-(2-Cyclohexylvinyl)benzene from this compound under acidic conditions was investigated using DFT calculations at the B3LYP/6-31G level of theory. rsc.org

The calculations identified two potential transition states (TS1 and TS2) for the initial step of the reaction. rsc.org Analysis of these transition states and the subsequent reaction coordinates revealed two distinct pathways:

TS1: Leads to the formation of a cyclic intermediate (a seven-membered ring). rsc.org

TS2: Proceeds through an open-chain intermediate. rsc.org

By following the intrinsic reaction coordinate for each transition state, researchers could confirm that they connect the reactant to different intermediate species, providing a detailed picture of the reaction landscape. rsc.org The geometries of these critical points on the potential energy surface were optimized, and frequency calculations were used to characterize them as either local minima (reactants, intermediates) or first-order saddle points (transition states). rsc.org

| Transition State | Computational Method | Resulting Intermediate | Reaction Pathway Type |

|---|---|---|---|

| TS1 | B3LYP/6-31G | Cyclic Intermediate (37) | Concerted-like process |

| TS2 | B3LYP/6-31G | Open-Chain Intermediate (39) | Stepwise process |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

The prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, through computational methods is a common practice for structural elucidation. However, specific studies that report a comparison between calculated and experimental spectra for this compound are not found in the reviewed literature.

Such a study would typically involve:

Optimizing the molecular geometry using a suitable level of theory (e.g., DFT).

Calculating the magnetic shielding tensors (for NMR) or vibrational frequencies and intensities (for IR) for the optimized structure.

Comparing the computed spectra with experimentally recorded spectra to validate the structure and its calculated conformation.

Computational Modeling of Stereoselectivity and Chiral Interactions

This compound is a chiral molecule, existing as two enantiomers ((R) and (S)). Computational modeling is frequently used to understand and predict stereoselectivity in chemical reactions and to model the interactions of chiral molecules with other chiral entities, such as catalysts or biological receptors. This often involves calculating the energies of diastereomeric transition states that lead to different stereoisomeric products. Despite the chiral nature of this compound, specific computational models detailing its stereoselectivity or chiral interactions are not described in the surveyed literature.

Synthesis and Synthetic Utility of Derivatives and Analogs of 2 Cyclohexyl 1 Phenylethanol

Systematic Synthesis of Substituted 2-Cyclohexyl-1-phenylethanol Derivatives

The synthesis of this compound and its substituted derivatives can be systematically achieved through well-established organic reactions, primarily involving the formation of the crucial carbon-carbon bond between the phenyl and the ethylcyclohexyl fragments or the reduction of a corresponding ketone.

One of the most versatile methods is the Grignard reaction . This approach involves the reaction of a phenylmagnesium halide with cyclohexylacetaldehyde. To introduce substituents on the aromatic ring, a substituted phenylmagnesium halide can be used. For instance, reacting 4-chlorophenylmagnesium bromide with cyclohexylacetaldehyde would yield 2-cyclohexyl-1-(4-chlorophenyl)ethanol. This method allows for a wide range of derivatives to be synthesized by simply altering the Grignard reagent. missouri.edupearson.com

An alternative and widely used strategy is the reduction of a precursor ketone . The synthesis of the key intermediate, cyclohexyl phenyl ketone, can be accomplished via a Friedel-Crafts acylation of benzene (B151609) with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. google.comgoogle.comresearchgate.net Once the ketone is obtained, it can be reduced to the corresponding secondary alcohol, this compound, using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). nih.gov

This two-step approach is highly adaptable for creating a library of substituted derivatives. By starting with substituted benzenes in the Friedel-Crafts reaction, one can synthesize various phenyl-substituted ketones, which can then be reduced to the desired substituted this compound derivatives. Similarly, substituted cyclohexanecarbonyl chlorides could be employed to modify the cyclohexyl moiety. The asymmetric reduction of prochiral ketones is a particularly valuable method for obtaining chiral alcohols with high enantioselectivity. nih.gov

| Starting Materials | Reaction Type | Product |

| Phenylmagnesium bromide + Cyclohexylacetaldehyde | Grignard Reaction | This compound |

| Cyclohexyl phenyl ketone + NaBH₄/LiAlH₄ | Ketone Reduction | This compound |

| Benzene + Cyclohexanecarbonyl chloride | Friedel-Crafts Acylation | Cyclohexyl phenyl ketone (intermediate) |

| Substituted Phenylmagnesium halide + Cyclohexylacetaldehyde | Grignard Reaction | Substituted this compound |

| Substituted Benzene + Cyclohexanecarbonyl chloride, then reduction | Friedel-Crafts/Reduction | Substituted this compound |

Chemical Modifications and Derivatization at the Hydroxyl Group

The secondary hydroxyl group in this compound is a prime site for chemical modification, allowing for the synthesis of a diverse range of derivatives such as esters and ethers.

Esterification: Esters of this compound can be readily prepared through reaction with carboxylic acids or their more reactive derivatives, such as acyl chlorides and acid anhydrides. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. chemguide.co.uk For a more rapid and often higher-yield reaction, an acyl chloride can be reacted with the alcohol, typically in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. nih.govchemguide.co.uksavemyexams.com

Etherification: The hydroxyl group can also be converted into an ether. The Williamson ether synthesis is a classic and effective method for this transformation. masterorganicchemistry.comlibretexts.orglibretexts.orgorganic-chemistry.org This involves first deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether. For example, reacting the sodium alkoxide of this compound with methyl iodide would yield 1-cyclohexyl-2-methoxy-2-phenylethane.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-cyclohexyl-1-phenylethanone. Various oxidizing agents can be employed for this purpose, ranging from chromium-based reagents to milder, more selective methods. For instance, photocatalytic oxidation has been shown to be effective for converting similar structures like 2-phenoxy-1-phenylethanol (B2873073) to 2-phenoxy-1-phenylethanone. rsc.orgresearchgate.net

| Reactant | Reaction Type | Product Class | Example Product |

| Carboxylic Acid (e.g., Acetic Acid) | Fischer Esterification | Ester | 2-Cyclohexyl-1-phenylethyl acetate (B1210297) |

| Acyl Chloride (e.g., Acetyl Chloride) | Acylation | Ester | 2-Cyclohexyl-1-phenylethyl acetate |

| Alkyl Halide (e.g., Methyl Iodide) + Base | Williamson Ether Synthesis | Ether | 1-Cyclohexyl-2-methoxy-2-phenylethane |

| Oxidizing Agent | Oxidation | Ketone | 2-Cyclohexyl-1-phenylethanone |

Modifications to the Phenyl and Cyclohexyl Moieties

Further diversification of this compound derivatives can be achieved by chemical modifications of the phenyl and cyclohexyl rings.

Phenyl Ring Modifications: The phenyl group is susceptible to electrophilic aromatic substitution reactions. Depending on the reaction conditions and the directing effects of any existing substituents, functional groups such as nitro (-NO₂), halogen (-Br, -Cl), or acyl groups can be introduced onto the aromatic ring. For example, nitration using a mixture of nitric and sulfuric acid would likely lead to the introduction of a nitro group at the ortho and para positions relative to the alkyl substituent. researchgate.net

Cyclohexyl Moiety Modifications: The functionalization of the saturated cyclohexyl ring is more challenging but can be achieved through various modern synthetic methods. These often involve radical-based reactions or transition-metal-catalyzed C-H activation. While specific examples on the this compound scaffold are not abundant in the literature, general methods for the transformation of cyclohexyl groups to cyclohexenyl or even phenyl groups exist, suggesting pathways for further derivatization. researchgate.net

| Moiety | Reaction Type | Potential Functional Group Introduced |

| Phenyl | Electrophilic Aromatic Substitution (Nitration) | Nitro (-NO₂) |

| Phenyl | Electrophilic Aromatic Substitution (Halogenation) | Halogen (-Br, -Cl) |

| Phenyl | Friedel-Crafts Acylation | Acyl (-COR) |

| Cyclohexyl | Dehydrogenation | Cyclohexenyl |

| Cyclohexyl | C-H Functionalization | Various (e.g., Alkyl, Aryl) |

Exploration of this compound and its Analogs as Chiral Ligands or Auxiliaries in Asymmetric Synthesis

The chiral nature of this compound and its analogs makes them attractive candidates for use as chiral auxiliaries or as precursors to chiral ligands in asymmetric synthesis. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.

Structurally similar compounds, such as trans-2-phenyl-1-cyclohexanol, have proven to be highly effective chiral auxiliaries. These cyclohexyl-based auxiliaries have been successfully employed to achieve high diastereoselectivity in a variety of carbon-carbon bond-forming reactions, including:

Diels-Alder Reactions: Used to control the stereochemistry of the resulting cyclohexene (B86901) products. nih.govnih.gov

Aldol (B89426) Additions: To direct the formation of specific stereoisomers of β-hydroxy carbonyl compounds. rsc.org

Grignard Additions: To control the stereochemical course of nucleophilic additions to carbonyls and other electrophiles.

The effectiveness of these auxiliaries stems from their rigid conformational structure, which effectively shields one face of the reactive molecule, forcing the incoming reagent to attack from the less sterically hindered side. After the desired stereoselective transformation, the auxiliary can be cleaved from the product and potentially recycled.

Furthermore, derivatives of this compound, particularly amino alcohols, can serve as valuable chiral ligands for metal-catalyzed asymmetric reactions. For instance, chiral 1,2-amino alcohols are known to form effective complexes with metals like rhodium, iridium, and ruthenium, which can catalyze asymmetric reductions of ketones and imines with high enantioselectivity. nih.govresearchgate.net The combination of the bulky cyclohexyl group and the phenyl ring can create a well-defined chiral environment around the metal center, leading to efficient transfer of chirality to the substrate.

| Application | Reaction Type | Role of this compound Analog | Typical Outcome |

| Asymmetric Synthesis | Diels-Alder Reaction | Chiral Auxiliary | High diastereoselectivity of cycloadduct |

| Asymmetric Synthesis | Aldol Addition | Chiral Auxiliary | Stereoselective formation of β-hydroxy carbonyls |

| Asymmetric Synthesis | Asymmetric Reduction of Ketones | Chiral Ligand (as amino alcohol derivative) | High enantiomeric excess of chiral alcohol product |

Emerging Research Directions and Future Perspectives in 2 Cyclohexyl 1 Phenylethanol Chemistry

Development of Novel and Sustainable Synthetic Pathways

The synthesis of 2-Cyclohexyl-1-phenylethanol, while achievable through classical methods, is an area ripe for innovation, with a growing emphasis on sustainable and efficient pathways. Traditional routes often rely on Grignard reactions between cyclohexylmagnesium halides and phenylacetaldehyde (B1677652) or the reduction of the corresponding ketone, 1-cyclohexyl-2-phenylethanone (B1351086). However, these methods can involve hazardous reagents and generate significant waste.

Current research is exploring more environmentally benign approaches. One promising avenue is the use of biocatalysis. The asymmetric reduction of bulky ketones using alcohol dehydrogenases (ADHs) from various microorganisms is a well-established green method for producing chiral alcohols. acs.orgresearchgate.net While specific studies on the biocatalytic reduction of 1-cyclohexyl-2-phenylethanone to this compound are not extensively documented, the principles of stereoselective reduction of sterically demanding ketones are highly relevant. researchgate.netnih.gov The development of engineered ADHs with tailored active sites could provide a highly selective and sustainable route to enantiopure this compound. acs.org

Another area of development is the application of catalytic hydrogenation with chiral catalysts. The asymmetric hydrogenation of vinyl esters can produce chiral non-functionalized alcohols, and this methodology could be adapted for the synthesis of this compound precursors. researchgate.net

| Synthetic Approach | Description | Potential Advantages |

| Grignard Reaction | Reaction of a cyclohexyl Grignard reagent with phenylacetaldehyde. | Established and versatile method for C-C bond formation. |

| Ketone Reduction | Reduction of 1-cyclohexyl-2-phenylethanone using various reducing agents. | Can be adapted for stereoselective synthesis using chiral reagents or catalysts. |

| Biocatalytic Reduction | Asymmetric reduction of 1-cyclohexyl-2-phenylethanone using alcohol dehydrogenases. acs.orgresearchgate.netnih.gov | High enantioselectivity, mild reaction conditions, environmentally friendly. magtech.com.cn |

| Catalytic Hydrogenation | Asymmetric hydrogenation of a suitable unsaturated precursor. researchgate.net | High efficiency and atom economy. |

Integration into Advanced Catalytic Cycles for Broader Chemical Transformations

The potential of this compound and its derivatives extends beyond their synthesis. The hydroxyl group can serve as a coordinating site for metal centers, suggesting its potential application as a ligand in catalysis. While direct applications in catalysis are still an emerging area of research, related chiral alcohols have been successfully employed in various catalytic systems.

For instance, chiral alcohols can be used to generate chiral alkoxides, which can act as chiral bases or ligands in asymmetric catalysis. The bulky cyclohexyl group in this compound could provide a unique steric environment around a metal center, potentially influencing the stereochemical outcome of a catalyzed reaction.

Furthermore, the transformation of this compound itself within a catalytic cycle is a plausible research direction. For example, its oxidation to the corresponding ketone is a fundamental transformation that could be part of a dynamic kinetic resolution process to produce enantiomerically pure compounds. mdpi.com

Application of Green Chemistry Principles in its Synthesis and Reactivity Studies

The principles of green chemistry are increasingly guiding synthetic research, and the production of this compound is no exception. The focus is on developing processes that are safer, more efficient, and have a lower environmental impact.

As mentioned, biocatalysis represents a key green approach to the synthesis of chiral alcohols like this compound. nih.govmagtech.com.cn The use of enzymes operates under mild conditions (ambient temperature and pressure, neutral pH) and in aqueous media, significantly reducing the need for harsh reagents and organic solvents.

Another green chemistry principle is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. Catalytic routes, such as asymmetric hydrogenation, are inherently more atom-economical than stoichiometric reductions.

Future research will likely focus on developing integrated processes where this compound is synthesized from renewable feedstocks. While not yet realized, the combination of bio-based starting materials with green catalytic methods represents the ultimate goal for the sustainable production of this and other valuable chemical compounds.

Potential as a Building Block in Complex Molecular Architectures

The chiral nature and the presence of both aromatic and aliphatic moieties make this compound a valuable chiral building block for the synthesis of more complex and biologically active molecules. Its utility has been demonstrated in patent literature, where it has been used as a starting material for the synthesis of various compounds, including inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune tolerance.

In one instance, this compound was utilized in the synthesis of 4-hydroxy-benzopyran-2-ones and 4-hydroxy-cycloalkyl[b]pyran-2-ones, which have been investigated for their potential to treat retroviral infections. acs.org The synthesis involved the reaction of this compound with 4-hydroxycoumarin (B602359) in the presence of a Lewis acid. This demonstrates its role as a precursor to more complex heterocyclic structures.

The stereocenter in this compound can be used to control the stereochemistry of subsequent reactions, making it a valuable tool in the total synthesis of natural products and pharmaceuticals. The synthesis of complex β-chiral homoallylic alcohols, which are important structural motifs in many natural products, often relies on the use of chiral alcohol building blocks. nih.gov The principles used in these syntheses could be applied using this compound to access novel and complex molecular architectures.

| Application as a Building Block | Resulting Complex Molecule | Potential Therapeutic Area |

| Reaction with 4-hydroxycoumarin acs.org | 3-Aryl-4-hydroxycoumarins | Antiretroviral acs.org |

| Potential use in IDO inhibitor synthesis | Substituted tryptamine (B22526) derivatives | Oncology, Immunology |

| Foundation for complex natural product synthesis nih.gov | Polyketide-based natural products | Various |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Cyclohexyl-1-phenylethanol, and how can enantioselectivity be achieved?

- Methodological Answer : Enantioselective synthesis can be achieved via resolution using chiral acids (e.g., di-O-p-toluoyltartaric acid) or catalytic asymmetric hydrogenation. For example, oxazaborolidine-catalyzed borane reduction of ketone precursors (e.g., 2-chloroacetophenone analogs) yields chiral intermediates with >93% enantiomeric excess (ee). Subsequent ammonolysis or hydrolysis produces the target alcohol . Cyclohexyl substituents may require steric considerations in catalyst design.

Q. How can the purity and identity of this compound be confirmed experimentally?

- Methodological Answer :

- Mass Spectrometry (MS) : Analyze fragmentation patterns (e.g., loss of C₂H₄O via a four-center mechanism or McLafferty rearrangements) to confirm structural integrity .

- NMR Spectroscopy : Use lanthanoid-induced shift simulations to resolve diastereomers and identify dominant conformers (e.g., folded vs. extended alkyl chains) .

- Physical Properties : Compare experimental densities, refractive indexes, and surface tensions with literature values for binary mixtures to assess purity .

Advanced Research Questions

Q. What are the dominant conformers of this compound in solution, and how can they be characterized?

- Methodological Answer : Conformers stabilized by intramolecular hydrogen bonds (e.g., between hydroxyl and amino groups) or steric effects from the cyclohexyl group can be resolved using:

- Microwave Spectroscopy : Identifies gas-phase conformers via rotational constants and dipole moment orientations .

- NMR with Lanthanoid Shift Reagents : Detects solution-phase equilibria, particularly folded conformers where bulky substituents (e.g., cyclohexyl) adopt gauche or anti orientations relative to aromatic rings .

Q. How does the cyclohexyl substituent influence the catalytic oxidation efficiency of this compound compared to analogs?

- Methodological Answer : Cyclohexyl groups may alter reaction kinetics by stabilizing intermediates via steric hindrance or hydrogen bonding. For example, palladaheterocycle-catalyzed aerobic oxidation of 1-phenylethanol derivatives shows minor electronic but significant steric effects. Computational modeling (e.g., ab initio calculations) can compare stabilization energies of intermediates with cyclohexyl vs. phenyl substituents .

Q. What computational methods are suitable for predicting the stability of intermediates in the synthesis of this compound?

- Methodological Answer :

- Ab Initio/DFT Calculations : Evaluate solvent effects on intermediate stability (e.g., acetate-bridged palladium complexes) and transition-state geometries .

- Molecular Dynamics (MD) Simulations : Predict conformational preferences in solution, particularly hydrogen-bonding interactions between hydroxyl/amino groups and solvent molecules .

Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported conformational equilibria of this compound analogs?

- Methodological Answer : Gas-phase studies (microwave spectroscopy) often favor hydrogen-bonded conformers, while solution-phase NMR detects solvent-stabilized rotamers. Cross-validate using hybrid techniques like jet-cooled IR spectroscopy or variable-temperature NMR to reconcile differences .

Experimental Design Considerations

Q. What strategies optimize the enantioselective reduction of cyclohexyl-substituted ketones to this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products